Cas no 935455-27-9 ((R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride)

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride structure
935455-27-9 structure
Product Name:(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
Numero CAS:935455-27-9
MF:C4H10ClNO2S
MW:171.6456990242
MDL:MFCD22418841
CID:3045409
PubChem ID:67041261
Update Time:2024-10-26

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
    • 3-Thiophenamine, tetrahydro-, 1,1-dioxide, hydrochloride (1:1), (3R)-
    • AK210018
    • MGZQMSFXPSKBDY-PGMHMLKASA-N
    • (R)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)
    • (R)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamine hydrochloride
    • SCHEMBL1456661
    • 3-Thiophenamine, tetrahydro-, 1,1-dioxide, hydrochloride (1
    • C12957
    • CS-B0948
    • (R)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride
    • (R)-3-Aminotetrahydrothiophene 1,1-dioxide HCl
    • 935455-27-9
    • CS-14999
    • MFCD22418841
    • (3R)-1,1-dioxothiolan-3-amine;hydrochloride
    • (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
    • EN300-7367414
    • AKOS027257204
    • (3R)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride
    • MDL: MFCD22418841
    • Inchi: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m1./s1
    • Chiave InChI: MGZQMSFXPSKBDY-PGMHMLKASA-N
    • Sorrisi: O=S1(CC[C@@H](N)C1)=O.Cl

Proprietà calcolate

  • Massa esatta: 171.0120774g/mol
  • Massa monoisotopica: 171.0120774g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 0
  • Complessità: 167
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 68.5

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Informazioni sulla sicurezza

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OQ840-250mg
(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
935455-27-9 95+%
250mg
2602CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OQ840-100mg
(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
935455-27-9 95+%
100mg
1185CNY 2021-05-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R77790-10g
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9
10g
¥22648.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R77790-100mg
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9
100mg
¥1088.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R77790-250mg
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9
250mg
¥1808.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R77790-5g
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9
5g
¥13558.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R77790-1g
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9
1g
¥4518.0 2021-09-08
Alichem
A169006164-1g
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9 95%
1g
$568.40 2023-08-31
Chemenu
CM324865-100mg
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9 95%
100mg
$81 2024-07-19
Chemenu
CM324865-250mg
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9 95%
250mg
$132 2024-07-19

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, rt → reflux
Riferimento
Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects
, Japan, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, reflux; reflux → rt
Riferimento
A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  13 h, 130 °C
Riferimento
Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  48 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  10 min, rt
Riferimento
Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, reflux
Riferimento
Preparation of heterocyclic compounds as CCR4 or TARC and/or MDC function regulators
, Japan, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 d, reflux
Riferimento
Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists
, Japan, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, reflux
Riferimento
Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  13 h, 130 °C
Riferimento
Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases.
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Riferimento
Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
Riferimento
Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors
, Japan, , ,

Metodo di produzione 11

Condizioni di reazione
Riferimento
Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors
, World Intellectual Property Organization, , ,

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Raw materials

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Preparation Products

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:935455-27-9)(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
Numero d'ordine:A941187
Stato delle scorte:in Stock
Quantità:1g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:37
Prezzo ($):330.0/1097.0
Email:sales@amadischem.com

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935455-27-9)(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
A941187
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):330.0/1097.0
Email